[(4-Ethoxynaphthyl)sulfonyl]indoline
Description
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-2-24-19-11-12-20(17-9-5-4-8-16(17)19)25(22,23)21-14-13-15-7-3-6-10-18(15)21/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPJUTZOZVXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with indoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxynaphthyl)sulfonyl]indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the naphthyl ring.
Scientific Research Applications
[(4-Ethoxynaphthyl)sulfonyl]indoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Ethoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethoxy-naphthyl moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The 4-ethoxynaphthyl group in the target compound increases LogP (3.8) compared to morpholinyl (1.2) or heteroaromatic substituents (0.9), suggesting superior membrane permeability but poorer aqueous solubility .
- Stability : The sulfonyl group enhances resistance to hydrolysis under basic conditions, a trait shared with sulfonamide antibiotics .
- Synthetic Accessibility : Unlike phosphoramidite-based modifiers, sulfonyl azides (precursors to sulfonamides) enable versatile solid-phase synthesis without backbone disruption, as demonstrated in oligonucleotide modifications .
Spectroscopic Characterization
Spectroscopic data for this compound can be inferred from analogous compounds:
- 1H NMR : The indoline CH and NH protons are expected near δ 2.5–3.0, similar to 1-acetyl-5-(morpholin-4yl sulfonyl)indoline . The ethoxynaphthyl group may show aromatic protons at δ 6.8–8.5 and an ethoxy CH3 triplet near δ 1.3.
- 13C NMR : The sulfonyl-linked carbon (C-SO2) typically resonates at δ 55–60, while naphthyl carbons appear at δ 120–140 .
- FT-IR : Strong S=O stretches at 1150–1350 cm⁻¹ and C-O-C (ethoxy) at 1050–1250 cm⁻¹ .
Research Findings and Implications
Q & A
Q. What are the optimal synthetic routes and reaction conditions for [(4-Ethoxynaphthyl)sulfonyl]indoline?
- Methodological Answer : Synthesis typically involves sulfonation of indoline derivatives using electrophilic reagents (e.g., sulfonyl chlorides) under controlled conditions. Key variables include:
- Temperature : Maintain 0–5°C during sulfonation to avoid side reactions.
- Solvent : Use anhydrous dichloromethane or DMF to stabilize intermediates.
- Catalysts : Triethylamine or pyridine to neutralize HCl byproducts .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Characterization requires -NMR to confirm sulfonyl group integration (δ 7.5–8.5 ppm for naphthyl protons) and mass spectrometry for molecular ion verification .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection at 254 nm to assess purity (>98%).
- Spectroscopy : FT-IR to identify sulfonyl (S=O stretching at ~1350 cm) and ethoxy (C-O-C at ~1250 cm) groups.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting point consistency (±2°C deviation) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set can model:
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., bandgap ~7.24 eV for analogous sulfonamide-indoline derivatives ).
- Solvent Effects : Use Polarizable Continuum Model (PCM) to simulate UV-vis spectra in chloroform, comparing theoretical (TD-DFT) and experimental data to resolve discrepancies .
Q. How can researchers design experiments to resolve contradictions between theoretical and experimental UV-vis spectra of this compound?
- Methodological Answer :
- Controlled Solvent Studies : Compare vacuum vs. solvent-phase DFT simulations (e.g., chloroform) to identify solvent-induced red/blue shifts.
- Experimental Calibration : Use UV-vis spectroscopy with standardized dye solutions (e.g., indoline D205 in chloroform, λmax ~550 nm ).
- Error Analysis : Quantify instrument uncertainty (±2 nm) and statistical deviations (e.g., ANOVA for triplicate measurements) .
Q. What strategies optimize this compound for use in dye-sensitized solar cells (DSSCs)?
- Methodological Answer :
- Absorption Tuning : Combine with natural dyes (e.g., crocetin) to broaden absorption range (theoretical λmax 415–577 nm for indoline derivatives ).
- Energy Level Alignment : Measure electrochemical potentials (vs. Ag/AgCl) to ensure compatibility with TiO2 semiconductor conduction bands.
- Device Fabrication : Test co-sensitized DSSCs using FTO/TiO2/dye/electrolyte architectures; compare efficiency via J-V curves .
Q. How can pharmacological studies evaluate this compound’s bioactivity?
- Methodological Answer :
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination.
- Target Identification : Molecular docking (AutoDock Vina) to screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase ).
- Controls : Include reference drugs (e.g., acetazolamide) and vehicle-only controls to validate specificity .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | DFT (B3LYP/6-311++G) | 7.24 eV | |
| UV-vis λmax (exp) | Chloroform solution | 550–560 nm | |
| Melting Point | DSC | 215–220°C (decomposes) | |
| Purity | HPLC-UV | >98% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
